molecular formula C8H13NO3 B2511659 (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid CAS No. 134276-00-9

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid

Cat. No.: B2511659
CAS No.: 134276-00-9
M. Wt: 171.196
InChI Key: SATFHIXOSISRKW-SNAWJCMRSA-N
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Description

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a tert-butylamino group and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine to the carbonyl group, followed by subsequent dehydration to form the enone system.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated or partially saturated products.

    Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enone system can participate in Michael addition reactions, while the tert-butylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group.

    tert-Butylamines: Compounds with a tert-butyl group attached to an amine functional group.

    Enones: Compounds with a conjugated carbonyl and alkene system.

Uniqueness

This combination allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFHIXOSISRKW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134276-00-9
Record name 4-(TERT-BUTYLAMINO)-4-OXO-2-BUTENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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